N-(Tert-butyl)-6-chloro-2-pyridinamine
Overview
Description
“N-(Tert-butyl)-6-chloro-2-pyridinamine” is likely a chemical compound that contains a pyridinamine group, a tert-butyl group, and a chlorine atom. The tert-butyl group is a functional group with the formula -C(CH3)3 . The pyridinamine group is a part of many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “N-(Tert-butyl)-6-chloro-2-pyridinamine” are not available, N-tert-butyl amides can be synthesized from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O .Molecular Structure Analysis
The molecular structure of “N-(Tert-butyl)-6-chloro-2-pyridinamine” would likely include a pyridine ring, an amine group, a tert-butyl group, and a chlorine atom. The tert-butyl group is known to be chiral .Chemical Reactions Analysis
The solvolysis of tert-butyl halides has been studied extensively, and it’s known that the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Tert-butyl)-6-chloro-2-pyridinamine” would depend on its specific molecular structure. Tert-butyl compounds are generally known to be stable and resistant to acid and base .Scientific Research Applications
Oxidation and Dehydrogenation Studies
- Dehydrogenating Agent: N-(Tert-butyl)-6-chloro-2-pyridinamine, in the form of tert. butyl hypochlorite, has been studied for its role in the oxidation of primary and secondary alcohols. This compound is found to be effective as a dehydrogenating agent in the presence of pyridine, producing uniform reaction products in most cases investigated (Grob & Schmid, 1953).
Synthesis of Complex Organic Compounds
- Asymmetric Synthesis: It has been used in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This synthesis is highly efficient, yielding products like 1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid with high yield and enantiomeric excess (Chung et al., 2005).
Polymer Chemistry Applications
- Polymer Modification: N-(Tert-butyl)-6-chloro-2-pyridinamine derivatives have been used for end-quenching in the polymerization of isobutylene, leading to the creation of polyisobutylene with specific terminal groups. This method allows for the tuning of polymer properties for various applications (Morgan & Storey, 2010).
Medical Imaging and Diagnostic Applications
- PET Probe Development: Novel PET probes incorporating N-(Tert-butyl)-6-chloro-2-pyridinamine derivatives have been developed for imaging mitochondrial complex I activity in the brain. These probes, such as 18F-BCPP-EF, demonstrate potential in quantitative imaging of mitochondrial function and damage in living brain tissue (Tsukada et al., 2014).
Material Science and Chemistry
- Formation of Complex Metal Compounds: Studies have shown the ability of N-(Tert-butyl)-6-chloro-2-pyridinamine derivatives to react with metals like copper, leading to the formation of unique metal complexes. These reactions have implications in catalysis, material science, and the study of molecular interactions (Crosby, Clarkson, & Rourke, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-6-chloropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUKSNJAEZUXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butyl)-6-chloro-2-pyridinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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